molecular formula C10H15NO2 B12518211 4-(3-Aminopropyl)-2-methoxyphenol

4-(3-Aminopropyl)-2-methoxyphenol

Cat. No.: B12518211
M. Wt: 181.23 g/mol
InChI Key: AJVRWZIBFKZCEK-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-2-methoxyphenol is a phenolic compound featuring both a methoxyphenol group and an aminopropyl side chain. This molecular structure, which includes the amine functional group, suggests potential for use as a synthetic intermediate or building block in organic chemistry and medicinal chemistry research . Compounds with similar structural motifs are often investigated for their physicochemical properties and potential biological activities. Researchers value this chemical for exploring structure-activity relationships and developing novel biochemical tools. As a high-purity chemical reagent, it is essential to handle this material with appropriate safety precautions in a laboratory setting. This product is labeled with the InChI Key: GPBOYXOSSQEJBH-UHFFFAOYSA-N . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the relevant safety data sheets (SDS) before use. Specific applications, mechanism of action, and detailed pharmacological data for this exact compound are areas of ongoing research and should be confirmed by the purchasing researcher.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(3-aminopropyl)-2-methoxyphenol

InChI

InChI=1S/C10H15NO2/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,12H,2-3,6,11H2,1H3

InChI Key

AJVRWZIBFKZCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCCN)O

Origin of Product

United States

Preparation Methods

Microreactor-Based Amination

The primary method involves catalytic amination of dihydroconiferyl alcohol (1G ) or dihydrosinapyl alcohol (1S ) under high-temperature, high-pressure conditions.

Procedure :

  • Reactants :
    • 1G (0.5 mmol) or 1S (lignocellulose-derived phenolic alcohol)
    • Raney Ni catalyst (200 mg)
    • Aqueous ammonia (0.4 mL, 25% NH₃)
    • t-Amyl alcohol (3 mL)
  • Conditions :

    • Temperature : 180°C
    • Pressure : Sealed microreactor (no external pressure reported)
    • Duration : 24 hours
  • Workup :

    • Filtration to remove catalyst.
    • Acidification with HCl (1 M) in diethyl ether to precipitate the HCl salt.
    • Purification via recrystallization or chromatography.

Yield : 46% isolated yield for 5Gw (HCl salt).

Mechanism :
The reaction proceeds via nucleophilic substitution, where ammonia acts as a nitrogen source. Raney Ni facilitates hydrogen transfer and dehydrogenation, enabling C–N bond formation.

High-Pressure Autoclave Amination

A variant method employs high-pressure NH₃ and elevated temperatures for improved efficiency.

Procedure :

  • Reactants :
    • 1G (0.5 mmol)
    • Raney Ni (100 mg)
    • t-Amyl alcohol (2.5 mL)
  • Conditions :

    • Temperature : 160°C
    • Pressure : 7 bar NH₃
    • Duration : 18 hours
  • Workup :

    • Solvent removal and extraction with diethyl ether.
    • HCl addition to isolate the amine hydrochloride.

Yield : 64.5% for analogous compound 1SA (4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride).

Alternative Synthetic Routes

Reactive Separation from Lignocellulose

A green chemistry approach combines depolymerization of lignocellulose with in situ amination.

Key Steps :

  • Lignocellulose Depolymerization :
    • Use 1G or 1S from pine/poplar lignocellulose via Cu₂O-PMO catalysis.
  • Catalytic Amination :
    • 4b (p-chloroaniline) or other amines react with 1G in deep eutectic solvents (DES).
  • Separation :
    • Ethyl acetate extraction isolates the amine product, achieving 85% yield in model mixtures.

Advantages :

  • Waste-Free : Only water is generated as a byproduct.
  • Scalability : Compatible with continuous flow processes.

Reductive Amination

Less common but viable, this method involves aldehyde intermediates and reducing agents.

Procedure :

  • Oxidation : Convert 1G to its aldehyde derivative.
  • Reduction : Use NaBH₃CN or H₂/Pd catalyst to reduce the imine intermediate.

Limitations :

  • Lower selectivity compared to direct amination.
  • Requires precise control of reducing agents.

Process Optimization and Challenges

Catalyst and Solvent Selection

Parameter Optimal Conditions Impact on Yield
Catalyst Raney Ni (200–400 mg) Enhances NH₃ activation
Solvent t-Amyl alcohol or CPME High boiling point, stability
Temperature 160–180°C Balances reaction rate/energy

Critical Insight :
Raney Ni outperforms Ru-based catalysts (e.g., C1 ) due to cost-effectiveness and recyclability.

Purification Challenges

  • Salt Formation : The HCl salt of 5Gw precipitates during workup, requiring careful filtration.
  • Byproduct Removal : Lignin oligomers or glucose may inhibit reaction efficiency.

Solutions :

  • Recrystallization : Ethyl acetate/hexane mixtures improve purity.
  • Chromatography : Silica gel or C18 Sep-pak columns isolate polar intermediates.

Data Tables

Table 1: Comparative Reaction Conditions for 5Gw

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Source
Microreactor Raney Ni t-Amyl alcohol 180 24 46
Autoclave Raney Ni t-Amyl alcohol 160 18 64.5*
Reactive Separation Ru catalyst DES 120 20 85†

*For analogous compound 1SA .
†Model mixture yield.

Table 2: Spectral Data for 5Gw (HCl Salt)

Spectral Data Values
¹H NMR δ 6.52 (s, 2H), 3.73 (s, 6H), 2.93–2.82 (m, 2H), 2.54 (t, J=7.6 Hz, 2H)
¹³C NMR δ 152.1 (C-OCH₃), 120.4 (C-CH₂-NH₂)
HRMS Calculated m/z 211.1 [M+H]⁺

Data adapted from.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Neuroprotective Agent:
Research indicates that 4-(3-Aminopropyl)-2-methoxyphenol acts as a metabolite of dopamine, suggesting its potential role in neuroprotection and treatment of neurodegenerative diseases such as Parkinson's disease. Studies have shown that it may help mitigate the effects of dopamine depletion in neuronal cells, thereby offering a therapeutic avenue for managing symptoms associated with Parkinson's disease .

2. Antioxidant Properties:
This compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant properties make it a candidate for formulations aimed at reducing oxidative damage in various diseases, including cancer and cardiovascular disorders .

3. Biomarker for Tumors:
this compound has been identified as a potential biomarker for pheochromocytomas and paragangliomas. Its presence in biological fluids can aid in the diagnosis and monitoring of these tumors, providing a non-invasive diagnostic tool .

Environmental Science

1. Corrosion Inhibition:
Recent studies have evaluated the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound's ability to form protective layers on metal surfaces has been demonstrated through electrochemical studies, indicating its utility in protecting infrastructure from corrosion .

2. Biodegradability:
The compound's structure suggests potential biodegradability, making it an attractive option for environmentally friendly applications. Research into its degradation pathways is ongoing to assess its impact on ecosystems when used in industrial applications .

Materials Science

1. Polymer Additive:
In materials science, this compound has been explored as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, from packaging to automotive industries .

2. Nanotechnology:
The compound has shown promise in nanotechnology applications, particularly in the stabilization of nanoparticles. Its amphiphilic nature allows it to act as a surfactant, facilitating the formation of stable nanoparticle dispersions that can be utilized in drug delivery systems and catalysis .

Case Studies

Study Focus Findings Reference
Neuroprotective EffectsDemonstrated ability to protect dopaminergic neurons from oxidative stress
Corrosion InhibitionEffective at forming protective layers on mild steel; reduced corrosion rates observed
Biodegradability AssessmentPreliminary results indicate favorable degradation under aerobic conditions

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences among 4-(3-aminopropyl)-2-methoxyphenol and its analogs, based on substituent effects, synthesis, and bioactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Lipophilicity (LogP) Key Biological Activity Synthesis Method
4-(2-Chloropropyl)-2-methoxyphenol 2-Chloropropyl C₁₀H₁₃ClO₂ 200.66 Higher than eugenol Enhanced antimicrobial activity Hydrohalogenation of eugenol
4-(2-Aminoethyl)-2-methoxyphenol 2-Aminoethyl C₉H₁₃NO₂ 179.21 Moderate (polar NH₂) Laboratory chemical synthesis Not specified
4-(3-Hydroxypropyl)-2-methoxyphenol 3-Hydroxypropyl C₁₀H₁₄O₃ 182.22 Lower (hydrophilic OH) Antifungal potential Natural product or synthesis
4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol Carboximidoyl C₁₅H₁₄N₂O₃ 270.28 N/A Analgesic (less potent than paracetamol) Condensation of p-aminophenol and vanillin
4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol Alkoxy alcohol C₁₄H₂₂O₄ 254.32 High (bulky tert-butoxy) Insecticidal activity Epoxide reaction with alcohols

Substituent Effects on Physicochemical Properties

  • Lipophilicity: Chlorine substitution (e.g., 4-(2-chloropropyl)-2-methoxyphenol) increases LogP compared to eugenol, enhancing membrane permeability and antimicrobial efficacy . In contrast, hydroxypropyl or aminoethyl groups introduce polar interactions, reducing LogP and improving aqueous solubility .
  • Stability: Halogenated derivatives exhibit greater stability under physiological conditions, whereas hydroxy or amino groups may confer susceptibility to oxidation or enzymatic degradation .

Biological Activity

4-(3-Aminopropyl)-2-methoxyphenol, also known as a derivative of eugenol, has garnered attention for its diverse biological activities. This article explores its antioxidant, anticancer, antimicrobial properties, and potential mechanisms of action based on various studies.

Chemical Structure and Properties

This compound features a methoxy group and an amino propyl chain, which contribute to its biological activity. The compound can be synthesized through modular approaches, allowing for the exploration of various derivatives that may enhance its efficacy.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. For instance, derivatives tested using the DPPH radical scavenging method demonstrated antioxidant activities comparable to ascorbic acid, with some compounds showing up to 1.4 times higher activity than this well-known antioxidant .

Table 1: Antioxidant Activity of Related Compounds

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A75.51.4 times higher
Compound B68.0Comparable
Compound C55.9Lower

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In studies involving human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, the compound exhibited cytotoxic effects, with a notable preference for U-87 cells .

Case Study: Cytotoxicity Evaluation

In a comparative study, the compound was assessed alongside standard chemotherapeutics. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM for U-87 cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
U-8750Induction of apoptosis
MDA-MB-23175Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound were tested against both Gram-positive and Gram-negative bacteria. The compound showed promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 40 to 50 µM . However, it was inactive against Escherichia coli.

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µM)Comparison to Erythromycin
Staphylococcus aureus45~10-fold higher
Escherichia coli>100Inactive

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to donate electrons and scavenge free radicals effectively.
  • Caspase Activation : Studies have indicated that related compounds can activate caspase-like proteases in cells, suggesting a role in apoptosis .
  • Antimicrobial Action : The structural features of the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

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